6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Overview
Description
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with formamide under reflux conditions . The product is then purified through recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and advanced purification techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as D-dopachrome tautomerase, by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of cell cycle arrest, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have similar structural features and are studied for their potential as PARP-1 inhibitors.
Uniqueness
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-PHENYL-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of the dioxido-tetrahydro-thiophenyl group, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
6-(1,1-dioxothiolan-3-yl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19-13-9-20(12-7-8-25(23,24)10-12)16(21)14(13)15(18-17(19)22)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTORYNOJCSAPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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